Carbamimidic anhydride

Description

Properties

Molecular Formula |

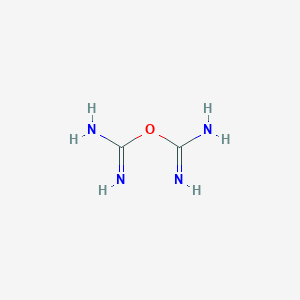

C2H6N4O |

|---|---|

Molecular Weight |

102.10 g/mol |

IUPAC Name |

carbamimidoyl carbamimidate |

InChI |

InChI=1S/C2H6N4O/c3-1(4)7-2(5)6/h(H3,3,4)(H3,5,6) |

InChI Key |

SMCGVHCVEHSGLL-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)(N)OC(=N)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis to Carbamimidic Acid

Carbamimidic anhydride undergoes hydrolysis in aqueous environments to yield carbamimidic acid. The reaction follows a nucleophilic acyl substitution mechanism:

-

Nucleophilic attack by water on the electrophilic carbonyl carbon.

-

Formation of a tetrahedral intermediate followed by expulsion of the carboxylate leaving group.

Key Data :

-

Hydrolysis rates increase under acidic or basic conditions , which polarize the carbonyl group.

-

Kinetic studies demonstrate second-order dependence on reactant concentrations, confirming a bimolecular mechanism .

Reaction with Amines to Form Amides

Amines react with this compound to produce substituted amides. The mechanism involves:

-

Nucleophilic attack by the amine, forming a tetrahedral intermediate.

-

Deprotonation by a base (e.g., pyridine) to stabilize the intermediate.

-

Collapse of the intermediate , releasing a carboxylate byproduct .

Example :

Conditions :

-

Requires 2 equivalents of amine (one for reaction, one to neutralize the acid) .

-

Yields depend on steric and electronic effects of substituents.

Alcoholysis to Esters

Alcohols react with this compound to form esters via:

-

Nucleophilic attack by the alcohol.

-

Deprotonation and elimination of the carboxylate leaving group .

Optimization :

-

Alkoxides (e.g., NaOR) enhance reactivity by acting as stronger nucleophiles .

-

Sterically hindered alcohols show reduced reaction rates.

Thioester Formation with Thiols

Thiols analogously form thioesters through a mechanism parallel to alcoholysis. The thiol’s higher nucleophilicity often results in faster reaction kinetics compared to alcohols.

Reduction to Alcohols or Aldehydes

This compound can be reduced using hydride agents:

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH₄ | Primary alcohol | Anhydrous ether |

| LiAl(OtBu)₃H | Aldehyde | Low-temperature |

Mechanism :

Grignard Reactions

Grignard reagents react with this compound to form tertiary alcohols:

-

Nucleophilic addition of the Grignard reagent to the carbonyl.

Example :

Stability and Decarboxylation Resistance

Unlike carboxylic acid anhydrides, carbamimidic anhydrides exhibit remarkable stability against decarboxylation due to n → σ * orbital interactions that hinder CO₂ release . This property is critical for applications requiring prolonged reagent storage.

Comparison with Similar Compounds

Maleic Anhydride

- Structure : A cyclic anhydride with two conjugated carbonyl groups and a double bond (C₄H₂O₃).

- Reactivity : Undergoes Diels-Alder reactions, copolymerization (e.g., with styrene or acrylates), and hydrolysis to maleic acid. Its electron-deficient double bond enhances reactivity in cycloadditions .

- Applications :

- Industrial production of unsaturated polyester resins (50% of global use) .

- Grafting onto polymers (e.g., polypropylene) to improve adhesion and compatibility .

- Antifungal activity: Derivatives like 2,3-dimethylmaleic anhydride exhibit EC₅₀ values as low as 0.15 mM against Sclerotinia sclerotiorum .

Phthalic Anhydride

- Structure : An aromatic anhydride derived from phthalic acid (C₈H₄O₃).

- Reactivity : Forms phthalate esters via alcoholysis; hydrolyzes to phthalic acid. Its aromaticity stabilizes transition states in esterification .

- Applications :

| Property | This compound | Phthalic Anhydride |

|---|---|---|

| Thermal Stability | Moderate | High (up to 300°C) |

| Industrial Use | Limited to synthesis | Bulk chemical production |

Acetic Anhydride

- Structure : A simple aliphatic anhydride (C₄H₆O₃).

- Reactivity : Acetylates nucleophiles (e.g., –OH, –NH₂ groups); hydrolyzes to acetic acid.

- Applications :

| Property | This compound | Acetic Anhydride |

|---|---|---|

| Solubility | Polar aprotic solvents | Miscible with organic solvents |

| Toxicity | Limited data | Corrosive, irritant |

Succinic Anhydride

- Structure : A five-membered cyclic anhydride (C₄H₄O₃).

- Reactivity : Reacts with amines to form imides; used in peptide synthesis.

- Applications :

| Property | This compound | Succinic Anhydride |

|---|---|---|

| Biomedical Use | Kinase-targeting drugs | Biocompatible material design |

| Hydrolysis Rate | Slow | Fast (pH-dependent) |

Key Research Findings and Data

Reactivity Ratios in Copolymerization (Comparative Insight)

Antimicrobial and Antifungal Activity

- Carbamimidic derivatives: No direct antimicrobial data, but structural analogs show kinase inhibition (IC₅₀ < 1 µM in tumor cells) .

- Maleic anhydride derivatives: EC₅₀ = 0.15–3.99 mM against fungi .

Q & A

Q. What experimental protocols are recommended for synthesizing carbamimidic anhydride to ensure reproducibility?

- Methodological Answer: Synthesis should follow rigorously documented procedures, including stoichiometric ratios, solvent selection (e.g., anhydrous conditions), and temperature control. For purity verification, employ FT-IR (to confirm functional groups like imidic bonds) and ¹H/¹³C NMR (to validate molecular structure). Purity can be assessed via HPLC or elemental analysis. Experimental details must align with journal standards, with supplementary materials providing exhaustive data (e.g., spectral peaks, reaction yields) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer:

- FT-IR : Identifies characteristic peaks (e.g., C=N stretching at ~1650 cm⁻¹).

- NMR Spectroscopy : ¹H NMR detects proton environments (e.g., NH groups), while ¹³C NMR confirms carbon backbone integrity.

- Mass Spectrometry : Determines molecular weight and fragmentation patterns.

- X-ray Diffraction : Resolves crystal structure for solid-state analysis.

Data should be cross-referenced with computational predictions (e.g., DFT calculations) to validate assignments .

Q. How should researchers design experiments to study this compound’s stability under varying environmental conditions?

- Methodological Answer: Conduct controlled degradation studies by exposing the compound to humidity, heat (thermogravimetric analysis, TGA), or UV light. Monitor changes via HPLC (purity), DSC (thermal transitions), and NMR (structural integrity). Statistical tools like ANOVA can quantify degradation kinetics .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound reactions be resolved?

- Methodological Answer: Discrepancies often arise from competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution). Use multivariate analysis to isolate variables (pH, solvent polarity). Integrate computational modeling (e.g., DFT or MD simulations) to predict activation energies and compare with experimental Arrhenius plots. Reproducibility checks across labs are essential to rule out instrumental bias .

Q. What advanced strategies elucidate this compound’s role in catalytic cycles or supramolecular assemblies?

- Methodological Answer:

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps by substituting ¹²C/¹⁴N with isotopes.

- Single-Crystal X-ray Diffraction : Map intermolecular interactions in host-guest systems.

- In-situ Spectroscopy (e.g., Raman): Monitor real-time structural changes during catalysis.

Pair with density functional theory (DFT) to model transition states and electron-density surfaces .

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental reactivity data?

- Methodological Answer: Reassess computational parameters (e.g., basis sets, solvation models) to improve accuracy. Validate findings using multimodal characterization (e.g., combining NMR, XPS, and mass spectrometry). For example, if DFT underestimates nucleophilicity, experimental Hammett plots or Marcus theory analysis can refine theoretical assumptions .

Q. What methodologies address challenges in quantifying this compound’s bioactivity or environmental impact?

- Methodological Answer:

- Metabolomic Profiling : Use LC-MS/MS to track metabolic byproducts in biological systems.

- Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to measure LC₅₀ values.

- Life Cycle Assessment (LCA) : Model environmental persistence using computational tools like ECHA’s QSAR Toolbox.

Data must comply with REACH or OECD guidelines for regulatory relevance .

Data Reporting and Reproducibility

Q. What are the best practices for documenting this compound research to meet peer-review standards?

- Methodological Answer:

- Main Text : Summarize key synthetic steps, characterization data, and statistical analyses.

- Supplementary Materials : Include raw spectra, crystallographic data (CIF files), and computational input/output files.

- Code Repositories : Share scripts for data processing (e.g., Python/R for kinetic modeling).

Journals like Beilstein Journal of Organic Chemistry mandate this structure to ensure reproducibility .

Q. How can researchers optimize experimental design to minimize resource waste while maximizing data quality?

- Methodological Answer: Adopt Design of Experiments (DoE) principles, such as factorial designs, to screen variables efficiently. Use response surface methodology (RSM) to identify optimal reaction conditions (e.g., solvent ratio, temperature). Pilot studies with small-scale reactions reduce material costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.